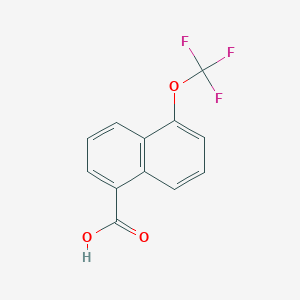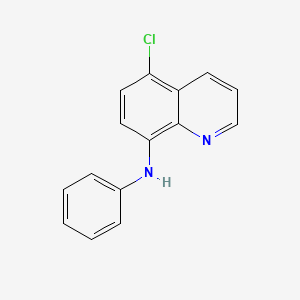
5-Chloro-N-phenylquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-phenylquinolin-8-amine is a chemical compound with the molecular formula C15H11ClN2. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. Quinoline derivatives are often used as scaffolds in drug discovery due to their broad spectrum of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-phenylquinolin-8-amine typically involves the reaction of 5-chloro-8-hydroxyquinoline with aniline under specific conditions. One common method includes the use of stannous chloride dihydrate in ethanol as a reducing agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-phenylquinolin-8-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and stannous chloride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Compounds with different halogen atoms or other functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-N-phenylquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-phenylquinolin-8-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA and interfering with the replication process, thereby inhibiting the growth of cancer cells and microorganisms. Additionally, it may interact with enzymes involved in metabolic pathways, leading to the disruption of essential cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but without the chlorine and phenyl groups.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Quinolin-8-amine: Similar to 5-Chloro-N-phenylquinolin-8-amine but lacks the chlorine atom.
Uniqueness
This compound is unique due to the presence of both chlorine and phenyl groups, which enhance its biological activity and make it a valuable compound in drug discovery and development. Its specific structural features contribute to its distinct chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
60093-40-5 |
|---|---|
Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
5-chloro-N-phenylquinolin-8-amine |
InChI |
InChI=1S/C15H11ClN2/c16-13-8-9-14(15-12(13)7-4-10-17-15)18-11-5-2-1-3-6-11/h1-10,18H |
InChI Key |
UHAJKYIUYKVWMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


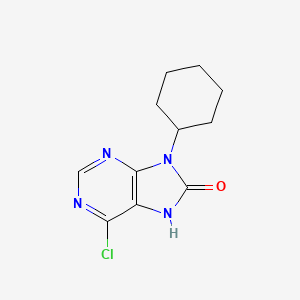
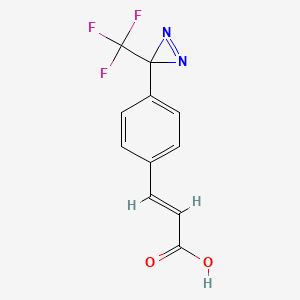
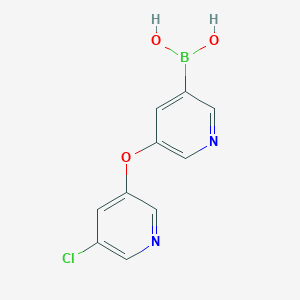
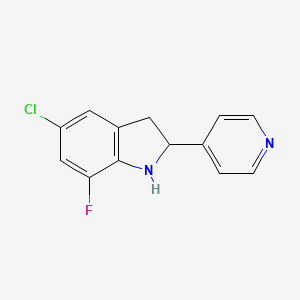
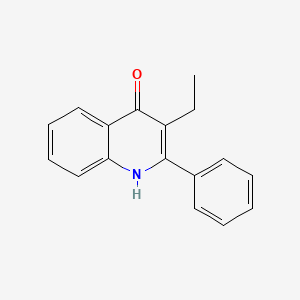
![Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester](/img/structure/B11862782.png)

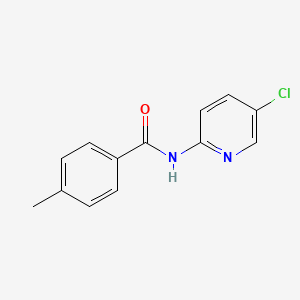


![Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11862817.png)
![4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862827.png)
